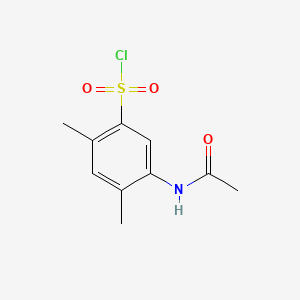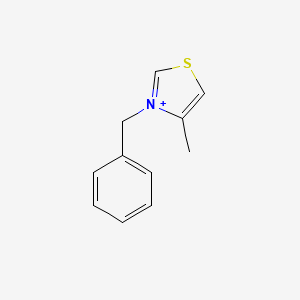
Thiazolium, 4-methyl-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 4-methyl-3-(phenylmethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazolium salts, including Thiazolium, 4-methyl-3-(phenylmethyl)-, can be synthesized using a variety of methods. One efficient method involves the reaction between α-formamido ketones and reagents such as P2S5-Py2 complex or P4S10. This reaction is straightforward and yields pure thiazolium salts through simple filtration followed by salt metathesis with sodium tetrafluoroborate or sodium tetraphenylborate .
Industrial Production Methods
Industrial production methods for thiazolium salts often involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The use of P2S5-Py2 complex or P4S10 is advantageous due to its practicality and ease of purification .
Chemical Reactions Analysis
Types of Reactions
Thiazolium, 4-methyl-3-(phenylmethyl)-, undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines .
Scientific Research Applications
Thiazolium, 4-methyl-3-(phenylmethyl)-, has numerous scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Thiazolium, 4-methyl-3-(phenylmethyl)-, involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar sulfur and nitrogen atoms.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Triazole: Contains three nitrogen atoms, providing unique biological activities .
Uniqueness
Thiazolium, 4-methyl-3-(phenylmethyl)-, stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable complexes and its diverse reactivity make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-benzyl-4-methyl-1,3-thiazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NS/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUMABDHCNLYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=[N+]1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NS+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413793 |
Source


|
| Record name | Thiazolium, 4-methyl-3-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28418-79-3 |
Source


|
| Record name | Thiazolium, 4-methyl-3-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)
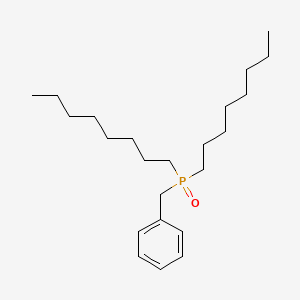

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
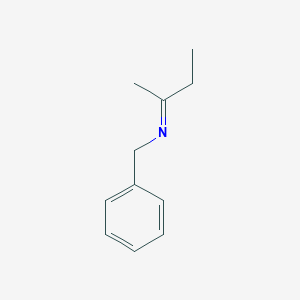

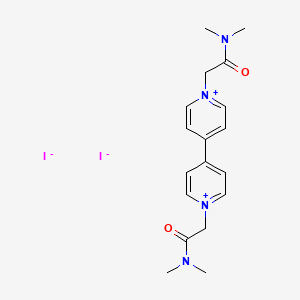
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
